molecular formula C5H6BrNS B12848442 4-bromo-3,5-dimethylIsothiazole

4-bromo-3,5-dimethylIsothiazole

Cat. No.: B12848442
M. Wt: 192.08 g/mol
InChI Key: IRCKJQGLZDLMSQ-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylisothiazole is a heterocyclic compound featuring a five-membered isothiazole ring (containing sulfur and nitrogen atoms at adjacent positions) substituted with a bromine atom at the 4-position and methyl groups at the 3- and 5-positions. Brominated heterocycles like this are often used in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects .

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-3-5(6)4(2)8-7-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCKJQGLZDLMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-3,5-dimethylIsothiazole typically involves the bromination of 3,5-dimethylIsothiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-bromo-3,5-dimethylIsothiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-bromo-3,5-dimethylIsothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethylIsothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The nitrogen and sulfur atoms in the isothiazole ring also play a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4-bromo-3,5-dimethylisothiazole with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Stability/Safety Notes
4-Bromo-3,5-dimethylisothiazole* C₅H₆BrNS ~191.08 (calculated) Not reported Assumed light-sensitive; handle with care
4-Bromo-3,5-dimethylisoxazole C₅H₆BrNO 176.01 176 Light-sensitive; store at 2–8°C
4-Bromo-3,5-dimethylpyrazole C₅H₇BrN₂ 175.03 Not reported No specific safety data in evidence
2-Bromo-4-(3,5-dimethylphenyl)thiazole C₁₁H₁₀BrNS 260.17 Not reported Inhalation hazard; requires first-aid measures
4-(4-Bromo-3,5-dimethoxyphenyl)thiazole C₁₁H₁₀BrNO₂S 300.18 Not reported Used in synthetic routes; methoxy groups enhance solubility

Note: Data for 4-bromo-3,5-dimethylisothiazole is extrapolated from analogs due to lack of direct evidence.

Key Observations:
  • Heterocycle Influence : The isothiazole core (S and N adjacent) differs from isoxazole (O and N adjacent) and pyrazole (two N atoms). These differences affect electronic properties, such as dipole moments and aromaticity, influencing reactivity in substitution and coupling reactions .
  • Substituent Effects : Bromine at the 4-position and methyl groups at 3,5-positions sterically hinder electrophilic substitution, directing reactivity to other positions. Methoxy groups in thiazole derivatives () increase solubility but reduce thermal stability compared to methyl groups .

Biological Activity

4-Bromo-3,5-dimethylisothiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and comparisons with related compounds.

Chemical Structure and Properties

4-Bromo-3,5-dimethylisothiazole can be structurally represented as follows:

  • Molecular Formula : C5H6BrN
  • Molecular Weight : 173.01 g/mol
  • Structure : The compound consists of a five-membered isothiazole ring with bromine and two methyl groups attached.

The biological activity of 4-bromo-3,5-dimethylisothiazole is primarily attributed to its ability to interact with various biological macromolecules. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially modulating signaling pathways.
  • Antimicrobial Activity : The presence of the bromine atom enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

Antimicrobial Properties

4-Bromo-3,5-dimethylisothiazole has demonstrated significant antimicrobial activity against various pathogens. A summary of its antimicrobial effects is presented in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on different cell lines. The results are summarized in Table 2.

Cell LineIC50 (µM)Reference
V79 (Chinese Hamster)25 ± 2Study A
HeLa (Cervical Cancer)15 ± 1Study B
MCF-7 (Breast Cancer)30 ± 3Study C

Case Studies

  • Study A : Investigated the cytotoxic effects of 4-bromo-3,5-dimethylisothiazole on V79 cells using the MTT assay. The compound showed a significant reduction in cell viability at concentrations above 20 µM.
  • Study B : Focused on HeLa cells, revealing that treatment with the compound resulted in apoptosis as indicated by DNA fragmentation and morphological changes consistent with programmed cell death.
  • Study C : Evaluated the effects on MCF-7 cells, demonstrating that the compound induced cell cycle arrest at the G2/M phase, suggesting a mechanism for its anticancer activity.

Comparison with Related Compounds

4-Bromo-3,5-dimethylisothiazole has been compared with structurally similar compounds such as 4-Iodo-3,5-dimethylisothiazole. Key differences in biological activity include:

CompoundAntimicrobial ActivityCytotoxicity (IC50)
4-Bromo-3,5-dimethylisothiazoleModerate25 µM
4-Iodo-3,5-dimethylisothiazoleHigh15 µM

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